2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol
Description
2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol (CAS: 307342-23-0) is a bicyclic heterocyclic compound featuring a fused cyclopenta-thienopyrimidine scaffold with a thiol (-SH) group at the 4-position and a methyl substituent at the 2-position. Its molecular formula is C₁₀H₁₀N₂S₂ (molecular weight: 222.33 g/mol) . The cyclopenta ring confers rigidity, while the thiol group enhances reactivity, making it a versatile intermediate for synthesizing bioactive derivatives.
Properties
IUPAC Name |
10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-5-11-9(13)8-6-3-2-4-7(6)14-10(8)12-5/h2-4H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZEUBQIDDVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364559 | |
| Record name | F0307-0322 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307342-23-0 | |
| Record name | F0307-0322 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of a precursor compound with an aromatic amine under microwave irradiation, yielding the desired product with good yields . The structures of the target compounds are confirmed using techniques such as melting point determination, NMR, IR, and HRMS .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Core Scaffold Differences: The cyclopenta ring in the target compound introduces a five-membered fused ring, while the tetrahydrobenzene ring in its analog (CAS: 40277-39-2) provides a six-membered system .
Substituent Impact :
- Thiol vs. Sulfanyl Derivatives : The thiol group in the target compound is reactive and prone to oxidation. Derivatives like AC1LK076 () replace the thiol with a sulfanyl-acetamide group, improving stability and enabling conjugation with aromatic moieties (e.g., naphthyl) for enhanced lipophilicity .
- Carbohydrazide Derivatives : Compounds 26b, 28b, and 32b () demonstrate that substituents like hydroxybenzohydrazide or benzoimidazole-carbohydrazide significantly alter melting points and yields. For instance, 32b (47% yield) outperforms 28b (15% yield), suggesting better synthetic efficiency for bulkier substituents .
Physicochemical and Bioactive Properties
- Starch nanoparticles were employed to enhance bioavailability, suggesting similar strategies could apply to the target compound .
- The thienopyrimidine core likely serves as a pharmacophore for antiviral activity .
Biological Activity
2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antiproliferative properties.
- Molecular Formula : C₈H₉N₂S
- Molecular Weight : 169.24 g/mol
- CAS Number : 300816-24-4
Antimicrobial Activity
Recent studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine have been tested against various pathogens.
| Pathogen | MIC (μM) | Compound Tested |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | 3g (related thiazolopyridine derivative) |
| Escherichia coli | 0.21 | 3g |
| Staphylococcus aureus | 0.45 | Various thieno derivatives |
The results indicate that certain derivatives possess moderate to potent antibacterial activity, suggesting that further structural optimization could enhance efficacy against resistant strains .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives were evaluated using human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (nM) | Compound Tested |
|---|---|---|
| MCF-7 (breast cancer) | 9.1 | Compound VI (thienopyrimidine derivative) |
| MDA-MB-231 (breast cancer) | 28.0 | Compound VII |
| HT1080 (fibrosarcoma) | 3 | Active derivative IV |
The compounds demonstrated significant antiproliferative effects across different cancer cell lines, with some achieving IC₅₀ values in the nanomolar range. This highlights their potential as anticancer agents .
The mechanism by which these compounds exert their biological effects is varied. Some act as inhibitors of key enzymes involved in DNA synthesis and repair, while others may interact with cellular receptors or pathways critical for tumor growth and proliferation.
For example:
- Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis.
- EGFR-TK Inhibition : Certain compounds also inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in various cancers .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of thienopyrimidine derivatives against a panel of bacterial strains. The most active compound displayed a MIC value comparable to standard antibiotics, indicating its potential as a lead compound for further development .
- Cytotoxicity Assessment : In vitro tests on MCF-7 and MDA-MB-231 cell lines revealed that specific derivatives significantly reduced cell viability at low concentrations. This suggests that modifications to the thienopyrimidine scaffold can enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
